3-(5-methyl-2-furyl)-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(5-methyl-2-furyl)-N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a furan ring, a pyrazole ring, and a hydrazide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-2-furyl)-N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring is often formed via the reaction of hydrazine with a 1,3-diketone.
Coupling Reactions: The final step involves coupling the furan and pyrazole rings through a hydrazide linkage, often using reagents like carbodiimides or coupling agents under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(5-methyl-2-furyl)-N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(5-methyl-2-furyl)-N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(5-methyl-2-furyl)-N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2E)-2-{[5-(2-chlorophenyl)-2-furyl]methylene}-5-[4-(methoxycarbonyl)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Ethyl (2E)-2-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
3-(5-methyl-2-furyl)-N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H18N4O2 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
5-(5-methylfuran-2-yl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H18N4O2/c1-13(10-15-6-4-3-5-7-15)12-20-23-19(24)17-11-16(21-22-17)18-9-8-14(2)25-18/h3-12H,1-2H3,(H,21,22)(H,23,24)/b13-10+,20-12+ |
InChI Key |
OOLXVJIAQXPRMR-TVXDCWTGSA-N |
Isomeric SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C/C(=C/C3=CC=CC=C3)/C |
Canonical SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=CC(=CC3=CC=CC=C3)C |
Origin of Product |
United States |
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